Cas no 1467-84-1 ([trans-4-aminocyclohexyl]methanol)

[trans-4-Aminocyclohexyl]methanol is a chiral cyclohexane derivative featuring both amino and hydroxymethyl functional groups in a trans configuration. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical applications due to its rigid cyclohexane backbone and bifunctional reactivity. The trans orientation enhances stereochemical stability, making it valuable for asymmetric synthesis and ligand design. Its primary amine group enables conjugation or derivatization, while the hydroxymethyl moiety offers additional modification sites. The compound’s well-defined stereochemistry and structural rigidity contribute to its utility in medicinal chemistry, particularly in the development of bioactive molecules and peptidomimetics. High purity grades are available for research and industrial use.
[trans-4-aminocyclohexyl]methanol structure
1467-84-1 structure
Product name:[trans-4-aminocyclohexyl]methanol
CAS No:1467-84-1
MF:C7H15NO
MW:129.2001
MDL:MFCD12407131
CID:903707
PubChem ID:424390

[trans-4-aminocyclohexyl]methanol Chemical and Physical Properties

Names and Identifiers

    • (trans-4-Aminocyclohexyl)methanol
    • trans-4-Aminocyclohexanemethanol
    • trans 4-Aminocyclohexanemethanol
    • trans-4-Amino-cyclohexylcarbinol
    • trans-4-Hydroxymethylcyclohexylamin
    • ((1R,4r)-4-aMinocyclohexyl)Methanol
    • Cyclohexanemethanol, 4-amino-, trans-
    • (4-aminocyclohexyl)methanol
    • (4-amino-cyclohexyl)-methanol
    • Cyclohexanemethanol, 4-amino-, cis-
    • cis-(4-Aminocyclohexyl)methanol
    • (cis-4-Aminocyclohexyl)methanol
    • 4-aminocyclohexylmethanol
    • trans-(4-Amino-cyclohexyl)-methanol
    • [(1r,4r)-4-aminocyclohexyl]methanol
    • trans-(4-aminocyclohexyl)methanol
    • cyclohexanemethanol,4-amino-,trans-
    • [(1s
    • [trans-4-aminocyclohexyl]methanol
    • 1467-84-1
    • CS-0343315
    • 89854-94-4
    • SCHEMBL384458
    • DTXSID701347686
    • MFCD09036521
    • SCHEMBL12069208
    • BS-13062
    • Trans-4-aminocyclohexyl)methanol
    • (cis-4-Amino-cyclohexyl)-methanol
    • (4-aminocyclohexyl)methanol, AldrichCPR
    • EN300-106767
    • MFCD12407131
    • cis-4-Aminocyclohexyl methanol
    • J-008705
    • 30134-98-6
    • ((1s,4s)-4-aminocyclohexyl)methanol
    • SCHEMBL23842137
    • EN300-105832
    • E84862
    • J-008261
    • trans-4-(Hydroxymethyl)-cyclohexylamine
    • Z234897277
    • GHUJZOFJZVGTSN-UHFFFAOYSA-N
    • Z1203579954
    • G55100
    • SB15444
    • [(1s,4s)-4-aminocyclohexyl]methanol
    • trans-(4-Aminocyclohexyl)methan-1-ol
    • cyclohexanemethanol,4-amino-,cis-
    • GHUJZOFJZVGTSN-KNVOCYPGSA-N
    • GHUJZOFJZVGTSN-LJGSYFOKSA-N
    • trans-1-Amino-4-(hydroxymethyl)cyclohexane
    • AKOS006341032
    • (trans-4-Amino-cyclohexyl)-methanol
    • SB13205
    • DB-230113
    • SCHEMBL1851277
    • ((1S,45)-4-aminocyclohexyl)methanol
    • AM84270
    • SY037104
    • CS-0011345
    • WS-01476
    • W16992
    • (4-Amino-cyclohexyl)-methanol HCl
    • AKOS006339006
    • DB-106583
    • (4-Aminocyclohex-1-yl)methanol
    • EN300-49496
    • Z1203582309
    • cis-(4-Amino-cyclohexyl)-methanol
    • Cis-4-aminocyclohexyl)methanol
    • AKOS004120824
    • SCHEMBL384459
    • BS-13166
    • CS-0185317
    • SB22874
    • Cyclohexanemethanol, 4-amino-
    • MDL: MFCD12407131
    • Inchi: 1S/C7H15NO/c8-7-3-1-6(5-9)2-4-7/h6-7,9H,1-5,8H2
    • InChI Key: GHUJZOFJZVGTSN-UHFFFAOYSA-N
    • SMILES: O([H])C([H])([H])C1([H])C([H])([H])C([H])([H])C([H])(C([H])([H])C1([H])[H])N([H])[H]

Computed Properties

  • Exact Mass: 129.11500
  • Monoisotopic Mass: 129.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 77
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.2
  • XLogP3: 0.1

Experimental Properties

  • Density: 0.974±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 145 ºC
  • Boiling Point: 218.8±13.0 ºC (760 Torr),
  • Flash Point: 86.1±19.8 ºC,
  • Solubility: Soluble (160 g/l) (25 º C),
  • PSA: 46.25000
  • LogP: 1.19650

[trans-4-aminocyclohexyl]methanol Security Information

  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P280-P305+P351+P338
  • Storage Condition:Keep in dark place,Inert atmosphere,2-8°C

[trans-4-aminocyclohexyl]methanol Customs Data

  • HS CODE:2922199090
  • Customs Data:

    China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

[trans-4-aminocyclohexyl]methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB291828-1 g
(trans-4-Aminocyclohexyl)methanol, 95%; .
1467-84-1 95%
1g
€111.80 2023-02-04
Enamine
EN300-106767-10.0g
[(1r,4r)-4-aminocyclohexyl]methanol, trans
1467-84-1 95%
10.0g
$366.0 2023-07-09
eNovation Chemicals LLC
Y1122483-500mg
trans-(4-Amino-cyclohexyl)-methanol
1467-84-1 95%
500mg
$185 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R1526-500mg
trans-(4-Amino-cyclohexyl)-methanol
1467-84-1 97%
500mg
¥1302.85 2025-01-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T59760-5g
(trans-4-Aminocyclohexyl)methanol
1467-84-1 95%
5g
¥399.0 2024-07-18
Enamine
EN300-106767-2.5g
[(1r,4r)-4-aminocyclohexyl]methanol
1467-84-1 95%
2.5g
$70.0 2023-10-28
ChemScence
CS-0011345-1g
(trans-4-Aminocyclohexyl)methanol
1467-84-1 ≥97.0%
1g
$72.0 2022-04-27
abcr
AB291828-250 mg
(trans-4-Aminocyclohexyl)methanol, 95%; .
1467-84-1 95%
250MG
€80.40 2023-02-04
Chemenu
CM116712-1g
trans-1-Amino-4-(hydroxymethyl)cyclohexane
1467-84-1 95%
1g
$234 2021-08-06
Chemenu
CM116712-5g
trans-1-Amino-4-(hydroxymethyl)cyclohexane
1467-84-1 95%
5g
$374 2021-08-06

Additional information on [trans-4-aminocyclohexyl]methanol

Professional Introduction to [trans-4-aminocyclohexyl]methanol (CAS No. 1467-84-1)

[trans-4-aminocyclohexyl]methanol (CAS No. 1467-84-1) is a significant compound in the field of pharmaceutical chemistry, known for its versatile applications in drug development and molecular synthesis. This compound, characterized by its unique stereochemical configuration, has garnered attention for its potential in various biochemical pathways and therapeutic interventions.

The molecular structure of [trans-4-aminocyclohexyl]methanol consists of a cyclohexane ring substituted with an amino group at the 4-position and a hydroxymethyl group at the 1-position. The trans configuration of the amino group contributes to its distinct physicochemical properties, making it a valuable intermediate in the synthesis of complex organic molecules. This structural feature is particularly relevant in the development of chiral drugs, where stereochemistry plays a critical role in efficacy and safety.

In recent years, [trans-4-aminocyclohexyl]methanol has been extensively studied for its role in the synthesis of bioactive molecules. Its ability to serve as a building block for more complex structures has made it indispensable in medicinal chemistry. For instance, researchers have utilized this compound to develop novel ligands for enzyme inhibition and receptor binding studies. The flexibility of the cyclohexyl ring allows for modifications that can fine-tune interactions with biological targets, making it a preferred choice for designing pharmacophores.

One of the most compelling applications of [trans-4-aminocyclohexyl]methanol is in the field of immunomodulation. Recent studies have demonstrated its potential as a precursor in the synthesis of immunosuppressive agents. These agents are crucial in treating autoimmune diseases and preventing organ transplant rejection. The compound's ability to modulate immune responses without significant toxicity has positioned it as a promising candidate for further clinical investigation.

Additionally, [trans-4-aminocyclohexyl]methanol has shown promise in the development of anti-cancer therapeutics. Researchers have explored its derivatives as inhibitors of key enzymes involved in tumor proliferation and metastasis. The hydroxymethyl group provides a site for further functionalization, allowing chemists to design molecules with enhanced selectivity and potency against cancer cells. Preliminary findings suggest that certain derivatives exhibit significant anti-proliferative effects in vitro, warranting further preclinical studies.

The compound's utility extends beyond pharmaceutical applications into materials science and industrial chemistry. Its unique structural properties make it suitable for use as a chiral auxiliary in asymmetric synthesis, where high enantiomeric purity is essential. This has opened up new avenues for producing enantiomerically pure compounds used in various industries, including agrochemicals and specialty chemicals.

Recent advancements in synthetic methodologies have further enhanced the accessibility and scalability of [trans-4-aminocyclohexyl]methanol production. Catalytic processes have been developed that improve yield and reduce byproduct formation, making the compound more economically viable for large-scale applications. These innovations are particularly significant in ensuring a steady supply for research and industrial purposes.

In conclusion, [trans-4-aminocyclohexyl]methanol (CAS No. 1467-84-1) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features and versatility make it an invaluable tool in pharmaceutical research, immunology, oncology, and materials science. As ongoing research continues to uncover new possibilities, this compound is poised to play an even greater role in advancing scientific and industrial progress.

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Amadis Chemical Company Limited
(CAS:1467-84-1)[trans-4-aminocyclohexyl]methanol
A909139
Purity:99%
Quantity:25g
Price ($):390.0